molecular formula C7H13NO2 B190046 N-(3-Methoxypropyl)acrylamide CAS No. 107374-86-7

N-(3-Methoxypropyl)acrylamide

Cat. No.: B190046
CAS No.: 107374-86-7
M. Wt: 143.18 g/mol
InChI Key: RWJGITGQDQSWJG-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)acrylamide is an organic compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . It is a derivative of acrylamide, where the amide nitrogen is substituted with a 3-methoxypropyl group. This compound is primarily used in polymer chemistry and has applications in various scientific fields.

Mechanism of Action

Target of Action

N-(3-Methoxypropyl)acrylamide (NMPA) is primarily used as a laboratory chemical and in the synthesis of substances . .

Pharmacokinetics

It is known that nmpa is a liquid at room temperature with a density of 1023 g/mL at 25 °C This suggests that it may have good solubility in biological fluids, which could potentially influence its bioavailability

Result of Action

It is known that nmpa can cause skin and eye irritation . It is also toxic to aquatic life with long-lasting effects . These effects suggest that NMPA may interact with biological tissues and organisms in a way that causes irritation and toxicity.

Action Environment

The action of NMPA can be influenced by various environmental factors. For example, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Furthermore, NMPA is known to be toxic to aquatic life , indicating that its action and efficacy can be influenced by the environmental context.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Methoxypropyl)acrylamide can be synthesized through the reaction of acryloyl chloride with 3-methoxypropylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Types of Reactions:

    Polymerization: this compound undergoes free radical polymerization to form polymers. This reaction is initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

    Hydrolysis: The amide group in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Polymerization: Free radical initiators (AIBN, benzoyl peroxide), solvents (toluene, dimethylformamide), and controlled temperatures (50-80°C).

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions, elevated temperatures (60-100°C).

Major Products:

    Polymerization: Polymers with varying molecular weights and properties depending on the reaction conditions.

    Hydrolysis: 3-methoxypropylamine and acrylic acid.

Scientific Research Applications

N-(3-Methoxypropyl)acrylamide has diverse applications in scientific research:

Comparison with Similar Compounds

  • N-Hydroxyethyl acrylamide
  • 4-Acryloylmorpholine
  • 2-Carboxyethyl acrylate
  • 2-Hydroxyethyl acrylate
  • N-Isobutoxymethyl acrylamide
  • N-Hydroxymethyl acrylamide

Comparison: N-(3-Methoxypropyl)acrylamide is unique due to the presence of the methoxypropyl group, which imparts specific properties such as increased hydrophilicity and steric hindrance. This makes it particularly suitable for applications requiring hydrophilic polymers and precise control over polymerization kinetics. Compared to other acrylamide derivatives, it offers distinct advantages in terms of biocompatibility and versatility in polymer synthesis .

Properties

IUPAC Name

N-(3-methoxypropyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-7(9)8-5-4-6-10-2/h3H,1,4-6H2,2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJGITGQDQSWJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437820
Record name N-(3-Methoxypropyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107374-86-7
Record name N-(3-Methoxypropyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-METHOXYPROPYL)ACRYLAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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